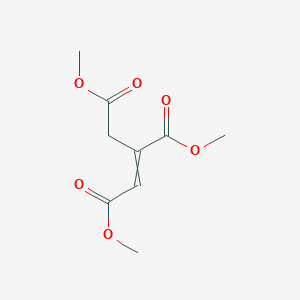
Sodium tetrafluoroboranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrafluoroborate is an inorganic compound with the chemical formula NaBF₄. It is a salt that forms colorless or white water-soluble rhombic crystals. This compound is highly soluble in water but less soluble in organic solvents . Sodium tetrafluoroborate is commonly used in various industrial applications, including as a flux in brazing and in the production of boron trifluoride .
Preparation Methods
Sodium tetrafluoroborate can be synthesized through several methods:
Neutralization of Tetrafluoroboric Acid: This method involves neutralizing tetrafluoroboric acid (HBF₄) with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The reactions are as follows:
Reaction of Boric Acid and Hydrofluoric Acid: Another method involves reacting boric acid (H₃BO₃), hydrofluoric acid (HF), and sodium carbonate. The reaction is:
Chemical Reactions Analysis
Sodium tetrafluoroborate undergoes several types of chemical reactions:
Decomposition: Upon heating to its melting point, sodium tetrafluoroborate decomposes to sodium fluoride (NaF) and boron trifluoride (BF₃):
Substitution Reactions: Sodium tetrafluoroborate can be used as a source of the tetrafluoroborate anion (BF₄⁻) in organic chemistry for the preparation of salts.
Scientific Research Applications
Sodium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of ionic liquids, where tetrafluoroborate is the anion.
Biology and Medicine: Sodium tetrafluoroborate is used in the synthesis of fluoro-nucleic acids and fluoroheterocyclic compounds.
Industry: It is used in some fluxes for brazing and in the production of boron trifluoride.
Mechanism of Action
The mechanism by which sodium tetrafluoroborate exerts its effects is primarily through the release of the tetrafluoroborate anion (BF₄⁻). This anion is weakly coordinating and is often used to stabilize cationic species in various chemical reactions . The tetrafluoroborate anion is less nucleophilic and basic compared to other anions, making it an inert and stable component in many reactions .
Comparison with Similar Compounds
Sodium tetrafluoroborate can be compared with other similar compounds such as:
Hexafluorophosphate (PF₆⁻): This anion is even more stable towards hydrolysis and other chemical reactions compared to tetrafluoroborate.
Hexafluoroantimonate (SbF₆⁻): Similar to hexafluorophosphate, this anion is also more stable and tends to be more lipophilic.
Perchlorate (ClO₄⁻): While perchlorate is used in similar ways in the laboratory, it forms potentially explosive derivatives with organic compounds, making tetrafluoroborate a safer alternative.
Sodium tetrafluoroborate stands out due to its balance of stability and reactivity, making it a versatile compound in various chemical applications.
Properties
Molecular Formula |
BF4Na+2 |
|---|---|
Molecular Weight |
109.80 g/mol |
IUPAC Name |
sodium;tetrafluoroboranium |
InChI |
InChI=1S/BF4.Na/c2-1(3,4)5;/q2*+1 |
InChI Key |
UZFXDDQZTCRWHT-UHFFFAOYSA-N |
Canonical SMILES |
[B+](F)(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-1,4-Phenylenebis[2-bromoacetamide]](/img/structure/B12511533.png)



![(2R,4S)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12511559.png)
![10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12511562.png)

![(1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione](/img/structure/B12511570.png)

![4-Isopropyl-2-({3-[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12511582.png)

![3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511588.png)
![13-Hydroxy-10-[1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12511596.png)
![N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide](/img/structure/B12511602.png)
